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Compound Name: 2-Formylphenyl 4-methylbenzoate
CAS No.: 102040-72-2
Cat. No.: B2474660
. J

For researchers, scientists, and professionals in drug development, the selection of appropriate
building blocks is a critical determinant of synthetic success. Among the myriad of available
intermediates, 2-formylphenyl esters stand out for their versatile reactivity, stemming from the
presence of both an aldehyde and an ester functional group in a synthetically useful ortho-
relationship.[1] This guide provides an in-depth comparison of the characterization data of
various 2-formylphenyl esters, offering valuable insights for their identification, differentiation,
and application in complex organic synthesis.

The strategic placement of the formyl and ester moieties allows for a diverse range of chemical
transformations. The aldehyde can participate in reactions such as Knoevenagel
condensations, while the ester group can undergo hydrolysis or other nucleophilic acyl
substitutions.[2] This dual reactivity makes these compounds key starting materials for the
synthesis of a wide array of heterocyclic compounds, including coumarin derivatives with
potential biological activities.[2]

This guide will delve into the synthesis and detailed spectral analysis of several common 2-
formylphenyl esters, providing a comparative framework for researchers.

Comparative Analysis of Physicochemical
Properties
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The physical properties of 2-formylphenyl esters are influenced by the nature of the ester
group. A summary of key data for representative examples is presented below.

Molecular Weight (

Compound Name Molecular Formula Melting Point (°C)
g/mol )
2-Formylphenyl
yipneny CoHsOs3 164.16 38
acetate
2-Formylphenyl
C14H1003 226.23 69-71
benzoate
2-Formylphenyl
_ yipheny C12H1403 206.24 N/A
pivalate
Methyl 2-(2-
C10H1003 178.18 N/A

formylphenyl)acetate

Data compiled from various sources.[2][3][4][5]

Synthesis of 2-Formylphenyl Esters: A General
Protocol

The synthesis of 2-formylphenyl esters is typically achieved through the esterification of
salicylaldehyde (2-hydroxybenzaldehyde) with the corresponding acylating agent. A general
and widely used method involves the use of an acid anhydride or acid chloride in the presence
of a base.

Experimental Protocol: Synthesis of 2-Formylphenyl
Acetate

This protocol describes a common laboratory procedure for the synthesis of 2-formylphenyl
acetate via the acetylation of salicylaldehyde.[2]

Materials:

o Salicylaldehyde (2-hydroxybenzaldehyde)
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Acetic anhydride

Pyridine

Chloroform

Ice-water

Anhydrous sodium sulfate

Procedure:

o Dissolve salicylaldehyde in a mixture of acetic anhydride and pyridine.

« Stir the reaction mixture at room temperature for several hours.

e Pour the mixture into ice-water to precipitate the product.

o Collect the crude 2-formylphenyl acetate by filtration.

» Dissolve the crude product in chloroform and wash with water to remove impurities.
o Dry the organic layer over anhydrous sodium sulfate.

o Evaporate the solvent to yield the pure 2-formylphenyl acetate.

Synthesis Workflow
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Caption: General workflow for the synthesis of 2-formylphenyl esters.

Spectroscopic Characterization: A Comparative
Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity
assessment of 2-formylphenyl esters. The following sections provide a comparative analysis of
their characteristic spectral data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in 2-
formylphenyl esters. The spectra are typically characterized by two strong carbonyl stretching
bands.

e Aldehyde C=0 Stretch: Appears in the region of 1700-1710 cm™1,
o Ester C=0 Stretch: Observed at a higher wavenumber, around 1725-1745 cm~1.[6][7]

The exact position of these bands can be influenced by the electronic and steric nature of the
ester substituent. For instance, conjugation and steric hindrance can cause slight shifts in the
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absorption frequencies.[6] The presence of aromatic C-H and C=C stretching vibrations, as
well as the C-O stretch of the ester group, further confirms the structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the
protons and carbons within the molecule.

'H NMR Spectroscopy

The *H NMR spectra of 2-formylphenyl esters display characteristic signals that are key for
their identification.

» Aldehyde Proton: This is the most downfield signal, typically appearing as a singlet above 10
ppm.[6]

e Aromatic Protons: The protons on the phenyl rings exhibit complex splitting patterns in the
aromatic region (approximately 7.0-8.5 ppm), which are diagnostic for the specific
substitution pattern.

» Ester Group Protons: The chemical shifts and multiplicities of the protons on the ester alkyl
or aryl group are characteristic of that specific moiety. For example, the methyl protons of 2-
formylphenyl acetate appear as a singlet around 2.2-2.4 ppm.

2C NMR Spectroscopy

The 3C NMR spectra provide complementary information, with distinct signals for the carbonyl
carbons and the aromatic carbons.

e Aldehyde Carbonyl Carbon: Typically resonates around 192-197 ppm.[6][8]
» Ester Carbonyl Carbon: Appears further upfield, in the region of 164-166 ppm.[6][8]

e Aromatic Carbons: The chemical shifts of the aromatic carbons are spread over a range of
approximately 120-151 ppm.[6][8]

The specific chemical shifts can be influenced by the substituent on the ester group.
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Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and
fragmentation pattern of 2-formylphenyl esters. Electron lonization (El) is a common method
used for these compounds.

The mass spectrum will show the molecular ion peak (M*), and the fragmentation pattern will
be characteristic of the specific ester. A common fragmentation pathway involves the loss of the
ester group. For example, in the mass spectrum of 2-formylphenyl pivalate, a characteristic
fragment ion at m/z 57, corresponding to the tert-butyl cation, would be expected.[7]

E : : :

Key IR Peaks Key 'H NMR Key **C NMR
Compound ] .
(cm™?) Signals (ppm) Signals (ppm)
~1734 (Ester C=0), ~10.2 (CHO, s), ~7.2-
2-Formylphenyl ~197.5 (CHO), ~164.3
~1678 (Aldehyde 7.9 (Ar-H, m), ~2.3
acetate (C=0), ~21.0 (CH3)[8]
C=0)[8] (CHs, s)
~1730 (Ester C=0),
2-Formylphenyl ~10.3 (CHO, s), ~7.3- ~197.0 (CHO), ~164.5
~1680 (Aldehyde
benzoate 8.2 (Ar-H, m) (C=0)
C=0)
~197.2 (CHO), ~176.0
~1730 (Ester C=0), ~10.2 (CHO, s), ~7.2-
2-Formylphenyl (C=0), ~39.0
) ~1685 (Aldehyde 7.8 (Ar-H, m), ~1.3 (t-
pivalate (C(CHs)3), ~27.0
C=0) Bu, s)

(C(CHs)3)

Note: The exact spectral values can vary slightly depending on the solvent and instrument
used.

Characterization Workflow
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Caption: Workflow for the characterization of 2-formylphenyl esters.

Conclusion

The comprehensive characterization of 2-formylphenyl esters through a combination of
spectroscopic techniques is essential for confirming their structure and purity. This guide
provides a comparative framework of the key physicochemical and spectral data for several
common derivatives. By understanding the characteristic features in their IR, NMR, and mass
spectra, researchers can confidently identify and utilize these versatile building blocks in their
synthetic endeavors, paving the way for the development of novel molecules with significant
applications in medicinal chemistry and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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